Glycerophosphoinositol lysine is a semi-synthetic derivative of glycerophosphoinositol, a phospholipid metabolite known for its biological significance. This compound exhibits various beneficial properties, including anti-inflammatory, anti-dandruff, and anti-aging activities. Glycerophosphoinositol lysine is categorized under phospholipid metabolites and is significant in the realm of biochemical research and potential therapeutic applications.
Glycerophosphoinositol lysine is primarily derived from glycerophosphoinositol through semi-synthetic processes that involve the incorporation of lysine. This compound falls under the classification of phospholipids, which are essential components of cell membranes and play critical roles in cellular signaling pathways. Its chemical structure includes a glycerol backbone linked to inositol phosphate and an amino acid component (lysine), which contributes to its functional properties.
The synthesis of glycerophosphoinositol lysine can be achieved through various methods:
The enzymatic synthesis process typically requires optimizing parameters such as pH, temperature, and substrate concentrations to maximize yield. Techniques like high-performance liquid chromatography (HPLC) can be used for purification and analysis of the synthesized product.
Glycerophosphoinositol lysine consists of a glycerophosphate backbone linked to an inositol ring and a lysine moiety. The presence of these functional groups contributes to its biological activity and solubility characteristics.
Glycerophosphoinositol lysine can participate in various biochemical reactions due to its reactive functional groups. These include:
The reactivity of glycerophosphoinositol lysine is influenced by factors such as pH and temperature, which can affect the stability of its functional groups. Analytical methods like mass spectrometry can be employed to study these reactions in detail.
Glycerophosphoinositol lysine exerts its biological effects through several mechanisms:
Data supporting these mechanisms include studies demonstrating its efficacy in reducing inflammatory markers in vitro .
Relevant analyses indicate that glycerophosphoinositol lysine retains its functional properties across various formulations, making it suitable for pharmaceutical applications .
Glycerophosphoinositol lysine is a semi-synthetic derivative formed through the covalent linkage of glycerophosphoinositol (a natural phospholipid metabolite) to the ε-amino group of L-lysine. Its systematic IUPAC name is L-lysine compound with (R)-2,3-dihydroxypropyl ((1R,2S,3R,4R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl) hydrogen phosphate (1:1), reflecting the stoichiometric complex between the two molecular entities [2]. The compound has a molecular weight of 480.40 g/mol and an empirical formula of C15H33N2O13P [2].
The stereochemical configuration is critical to its biological function:
The SMILES notation (N[C@@H](CCCCN)C(O)=O.O[C@@H]1[C@H](OP(O)(OC[C@H](O)CO)=O)[C@@H](O)[C@H](O)[C@@H](O)[C@@H]1O
) and InChIKey (QPXIFSAACCUZHZ-CAUJZTPJSA-N
) further confirm the compound’s chiral centers and spatial arrangement [2]. This precise stereochemistry facilitates interactions with phospholipid-binding domains in proteins, influencing signaling pathways.
Table 1: Molecular Specifications of Glycerophosphoinositol Lysine
Property | Value |
---|---|
Molecular Weight | 480.40 g/mol |
Empirical Formula | C15H33N2O13P |
Elemental Composition | C: 37.50%; H: 6.92%; N: 5.83%; O: 43.29%; P: 6.45% |
Stereochemistry | (R)-glycerol, (1R,2S,3R,4R,5S,6S)-myo-inositol, L-lysine |
CAS Registry Number | 425642-33-7 |
The biosynthesis of glycerophosphoinositol lysine originates from membrane phosphoinositides through a two-step enzymatic cascade:
Lysophospholipase A (LysoPLA) Activity:LPI serves as the substrate for lysophospholipase A, which hydrolyzes the sn-1 acyl chain to yield glycerophosphoinositol (GPI). GPI may then undergo phosphorylation by inositol phosphate kinases to form glycerophosphoinositol-4-phosphate (GPI-4-P) or glycerophosphoinositol-4,5-bisphosphate (GPI-4,5-P2) [10]. These phosphorylated derivatives are precursors for glycerophosphoinositol lysine formation.
Lysine Conjugation:The glycerophosphoinositol phosphate derivatives non-enzymatically react with exposed lysine residues via Schiff base formation, followed by Amadori rearrangement to form stable ketoamine adducts. This mirrors the Maillard reaction observed in glycation chemistry but occurs with phospholipid-derived metabolites instead of sugars [2] [7].
Table 2: Key Enzymes in Glycerophosphoinositol Lysine Biosynthesis
Enzyme | Reaction Catalyzed | Activators | Products |
---|---|---|---|
Phospholipase A2 (cPLA2) | Hydrolysis of sn-2 acyl chain from phosphoinositides | Ca2+, PKC phosphorylation, GPCR agonists | Lysophosphatidylinositol (LPI), Arachidonic acid |
Lysophospholipase A (LysoPLA) | Hydrolysis of sn-1 acyl chain from LPI | Basal metabolic activity | Glycerophosphoinositol (GPI) |
Inositol Phosphate Kinases | Phosphorylation of GPI at 4-/5-positions | Metabolic demand | GPI-4-P, GPI-4,5-P2 |
Glycerophosphoinositol lysine formation represents a non-enzymatic post-translational modification (PTM) that alters the structure and function of target proteins. This modification occurs when the aldehyde group of glycerophosphoinositol phosphates reacts with the ε-amino group of lysine residues in proteins, forming:
Key Characteristics of this PTM:
This PTM shares mechanistic parallels with phosphoglycerylation (where 1,3-bisphosphoglycerate modifies lysine) [1], but is distinguished by its phospholipid-derived origin and association with membrane signaling events.
Table 3: Proteins with Functionally Significant Lysine Modifications
Protein | Modification Type | Functional Impact | Biological Consequence |
---|---|---|---|
Adiponectin | Hydroxylation/Glycosylation of conserved lysines | Stabilizes HMW oligomers | Enhanced insulin sensitivity; loss correlates with diabetes [8] |
GAPDH | 3-Phosphoglyceryl-lysine (pgK) | Inhibits glycolytic activity; alters charge | Redirection of glycolytic flux [1] |
NF-κB (RELA/p65) | SETD7-mediated lysine methylation | Promotes ubiquitination and degradation | Attenuation of inflammatory signaling [6] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: